N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine
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Overview
Description
(1E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHANONE OXIME is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of (1E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHANONE OXIME typically involves the reaction of 1-methyl-1H-pyrazol-5-yl ethanone with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-78°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(1E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHANONE OXIME undergoes various chemical reactions, including:
Scientific Research Applications
(1E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHANONE OXIME has several scientific research applications:
Mechanism of Action
The mechanism of action of (1E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHANONE OXIME involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include the inhibition of key metabolic enzymes or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
(1E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHANONE OXIME can be compared with other similar compounds such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in pharmaceuticals.
5-Amino-pyrazoles: Widely used in the synthesis of heterocyclic compounds with diverse biological activities.
Bis(pyrazolyl)methanes: Utilized in coordination chemistry and as ligands in catalysis.
The uniqueness of (1E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHANONE OXIME lies in its specific structural features and reactivity, which make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
(NE)-N-[1-(2-methylpyrazol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H9N3O/c1-5(8-10)6-3-4-7-9(6)2/h3-4,10H,1-2H3/b8-5+ |
InChI Key |
KRYDTHULYKXLKM-VMPITWQZSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=NN1C |
Canonical SMILES |
CC(=NO)C1=CC=NN1C |
Origin of Product |
United States |
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